CYP2C9 vs. CYP3A4 Intrinsic Clearance
The formation of hydroxy celecoxib from celecoxib is catalyzed predominantly by CYP2C9, with CYP3A4 playing a minor role. In cDNA-expressed enzyme systems, CYP2C9 exhibited a 3.2-fold lower Km (5.9 μM vs. 18.2 μM) and a 15.3-fold higher Vmax (21.7 vs. 1.42 pmol/min/pmol CYP) compared to CYP3A4, translating to an approximately 47-fold higher intrinsic clearance (Vmax/Km ratio) for CYP2C9 [1]. This large differential is not observed with the parent compound celecoxib, whose COX-2 IC50 (40 nM) does not discriminate between CYP isoforms. Consequently, hydroxy celecoxib formation rate serves as a highly specific functional marker for CYP2C9 activity in human liver microsome studies, with a correlation coefficient of r = 0.92 (P < 0.001) against the CYP2C9 probe tolbutamide [1].
| Evidence Dimension | Enzyme kinetic parameters for hydroxy celecoxib formation (cDNA-expressed CYP isoforms) |
|---|---|
| Target Compound Data | CYP2C9: Km = 5.9 μM, Vmax = 21.7 pmol/min/pmol CYP; CYP3A4: Km = 18.2 μM, Vmax = 1.42 pmol/min/pmol CYP |
| Comparator Or Baseline | Celecoxib parent compound: COX-2 IC50 = 40 nM (does not differentiate CYP isoforms) |
| Quantified Difference | CYP2C9/CYP3A4: Km ratio = 3.2-fold; Vmax ratio = 15.3-fold; Vmax/Km ratio ≈ 47-fold higher for CYP2C9 |
| Conditions | cDNA-expressed recombinant CYP2C9 and CYP3A4 systems; hydroxy celecoxib quantified by LC-MS/MS |
Why This Matters
For researchers procuring a probe to selectively monitor CYP2C9 activity, hydroxy celecoxib formation provides a >47-fold dynamic range between CYP2C9 and CYP3A4, far exceeding the discrimination offered by the parent drug or other nonspecific metabolites.
- [1] Tang C, Shou M, Mei Q, Rushmore TH, Rodrigues AD. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. J Pharmacol Exp Ther. 2000;293(2):453-459. View Source
